molecular formula C13H16O2 B15355337 3-Ethyl-7-propyl-1-benzofuran-6-ol

3-Ethyl-7-propyl-1-benzofuran-6-ol

Cat. No.: B15355337
M. Wt: 204.26 g/mol
InChI Key: YMHXRCIERQSIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. Benzofurans are characterized by their fused benzene and furan rings, which contribute to their unique chemical properties and biological activities.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-ethyl-7-propyl-1-benzofuran-6-ol

InChI

InChI=1S/C13H16O2/c1-3-5-11-12(14)7-6-10-9(4-2)8-15-13(10)11/h6-8,14H,3-5H2,1-2H3

InChI Key

YMHXRCIERQSIQR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=C1OC=C2CC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-7-propyl-1-benzofuran-6-ol typically involves the following steps:

  • Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or 1,4-diol-2-ynes.

  • Benzene Ring Formation: The benzene ring is formed through a Friedel-Crafts acylation or alkylation reaction, where an aromatic compound is reacted with an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.

  • Functional Group Modifications:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors to ensure efficient production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-7-propyl-1-benzofuran-6-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding quinones or hydroquinones.

  • Reduction: Reduction reactions can lead to the formation of dihydrobenzofurans.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like acyl chlorides, alkyl halides, and strong acids or bases are employed depending on the type of substitution reaction.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Dihydrobenzofurans and other reduced derivatives.

  • Substitution Products: Various substituted benzofurans with different functional groups.

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Investigated for its biological activities, such as anti-tumor, antibacterial, and antioxidant properties.

  • Medicine: Explored for its potential therapeutic uses, including anti-inflammatory and anti-viral activities.

  • Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 3-Ethyl-7-propyl-1-benzofuran-6-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

3-Ethyl-7-propyl-1-benzofuran-6-ol is compared with other similar benzofuran derivatives, such as:

  • 1-Benzofuran-7-ol: Similar structure but lacks the ethyl and propyl groups.

  • 2,3-Dimethyl-1-benzofuran-6-ol: Contains methyl groups at the 2 and 3 positions instead of ethyl and propyl groups.

  • 4-Ethyl-1-benzofuran-6-ol: Ethyl group at the 4 position instead of the 3 position.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.